(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(20-12-10-16-8-4-5-9-17(16)20)14-19-24(22,23)13-11-15-6-2-1-3-7-15/h1-9,11,13,19H,10,12,14H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQUENUYMYRGZ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ketoethyl Linkage Formation: The ketoethyl group is introduced via a reaction between the indole derivative and an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as phenylethenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced keto derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the indole moiety is particularly significant, as indole derivatives are known for their pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Features of Key Analogs
Key Observations :
- The target compound’s sulfonamide group distinguishes it from the thiophene- and acetamide-based analogs in and .
- The dihydroindole moiety may confer metabolic stability over simpler aromatic systems, as seen in indole-containing drugs like sumatriptan .
- The oxoethyl linker is shared with antibacterial quinolones in , suggesting possible utility in disrupting bacterial enzymes (e.g., DNA gyrase) .
Table 2: Inferred Activity Based on Structural Analogs
Mechanistic Insights :
- The target’s ethenesulfonamide group may mimic the sulfonamide inhibitors of dihydropteroate synthase (DHPS), a folate pathway enzyme targeted by sulfa drugs .
Physicochemical Properties
Table 3: Predicted Properties vs. Analogs
Implications :
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide?
- Methodological Answer : The synthesis typically involves three stages:
Indole Core Formation : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) to construct the 2,3-dihydroindole moiety .
Sulfonamide Introduction : React the indole intermediate with sulfonyl chlorides in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .
Coupling Reactions : Optimize Stille or Suzuki coupling for the phenylethene moiety, using palladium catalysts and controlled temperatures (60–80°C) .
- Key Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and monitor reaction progress via TLC .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton environments and carbon frameworks, focusing on sulfonamide (-SONH-) and ethene (-CH=CH-) signals .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound?
- Methodological Answer : Prioritize assays aligned with indole derivatives' mechanisms:
- MTT/PrestoBlue Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Apoptosis Analysis : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays .
- Cell Cycle Arrest : Perform flow cytometry with propidium iodide to identify phase-specific blockages (e.g., G1/S) .
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer : Systematically compare variables:
- Synthesis Variability : Check for differences in protecting groups (e.g., acetyl vs. benzyl) or stereochemistry (E/Z configurations) .
- Assay Conditions : Normalize results across studies by controlling cell passage numbers, serum concentrations, and incubation times .
- Metabolite Interference : Use LC-MS to rule out degradation products in bioactivity assays .
Q. What computational approaches can predict target binding affinity and selectivity?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on sulfonamide hydrogen bonds and π-π stacking with indole .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Train models on indole-sulfonamide datasets to prioritize derivatives with enhanced permeability (LogP < 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
